molecular formula C6H9ClIN3 B8237369 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride

Cat. No.: B8237369
M. Wt: 285.51 g/mol
InChI Key: XIOMFAPRRPGXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The pyrazole ring is then introduced through a Suzuki–Miyaura cross-coupling reaction with boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Cycloaddition Reactions: Typically involve UV light and an appropriate alkene.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride
  • 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride
  • 1-(Azetidin-3-yl)-4-fluoro-1H-pyrazole hydrochloride

Uniqueness

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride is unique due to the presence of the iodine atom, which can be easily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-iodopyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOMFAPRRPGXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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